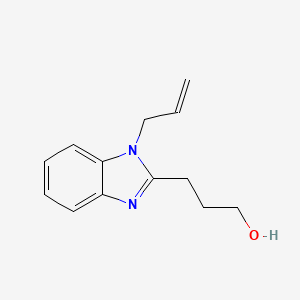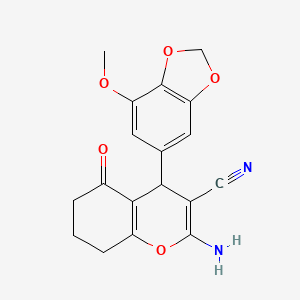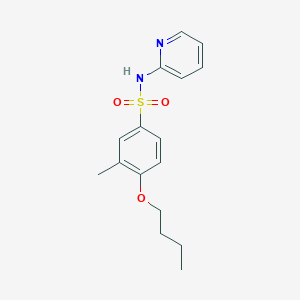![molecular formula C22H21NO4 B5203958 1,3-benzodioxol-5-yl[3-(benzyloxy)-4-methoxybenzyl]amine](/img/structure/B5203958.png)
1,3-benzodioxol-5-yl[3-(benzyloxy)-4-methoxybenzyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-benzodioxol-5-yl[3-(benzyloxy)-4-methoxybenzyl]amine, also known as MDMA or ecstasy, is a psychoactive drug that has been widely used recreationally and therapeutically. The compound is a derivative of amphetamine and has been found to have a unique mechanism of action that produces a range of effects on the brain and body.
作用機序
1,3-benzodioxol-5-yl[3-(benzyloxy)-4-methoxybenzyl]amine acts primarily by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This results in a range of effects, including increased sociability, empathy, and mood elevation. 1,3-benzodioxol-5-yl[3-(benzyloxy)-4-methoxybenzyl]amine also produces a mild hallucinogenic effect, which may contribute to its therapeutic potential in treating mental health disorders.
Biochemical and Physiological Effects
1,3-benzodioxol-5-yl[3-(benzyloxy)-4-methoxybenzyl]amine produces a range of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, which can be dangerous in high doses. 1,3-benzodioxol-5-yl[3-(benzyloxy)-4-methoxybenzyl]amine also causes the release of stress hormones, such as cortisol, which can contribute to feelings of anxiety and agitation. Long-term use of 1,3-benzodioxol-5-yl[3-(benzyloxy)-4-methoxybenzyl]amine has been associated with a range of negative health effects, including neurotoxicity and cognitive impairment.
実験室実験の利点と制限
1,3-benzodioxol-5-yl[3-(benzyloxy)-4-methoxybenzyl]amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be administered orally, making it a convenient drug for researchers to use. 1,3-benzodioxol-5-yl[3-(benzyloxy)-4-methoxybenzyl]amine also produces a range of effects that can be easily measured and quantified, making it a useful tool for investigating the mechanisms of action of psychoactive drugs. However, the use of 1,3-benzodioxol-5-yl[3-(benzyloxy)-4-methoxybenzyl]amine in laboratory experiments is limited by ethical considerations and concerns about potential negative health effects.
将来の方向性
There are several future directions for research on 1,3-benzodioxol-5-yl[3-(benzyloxy)-4-methoxybenzyl]amine. One area of interest is the potential therapeutic effects of 1,3-benzodioxol-5-yl[3-(benzyloxy)-4-methoxybenzyl]amine in treating other mental health disorders, such as anxiety and depression. Another area of interest is the development of safer and more effective 1,3-benzodioxol-5-yl[3-(benzyloxy)-4-methoxybenzyl]amine analogs that produce fewer negative health effects. Additionally, research is needed to better understand the long-term effects of 1,3-benzodioxol-5-yl[3-(benzyloxy)-4-methoxybenzyl]amine use and to develop effective harm reduction strategies for individuals who use the drug recreationally.
合成法
1,3-benzodioxol-5-yl[3-(benzyloxy)-4-methoxybenzyl]amine is synthesized through a multi-step process that involves the reaction of safrole with hydrobromic acid to form 3,4-methylenedioxyphenyl-2-propanone (MDP2P). MDP2P is then reduced using aluminum amalgam and hydrochloric acid to form 1,3-benzodioxol-5-yl[3-(benzyloxy)-4-methoxybenzyl]amine. The synthesis of 1,3-benzodioxol-5-yl[3-(benzyloxy)-4-methoxybenzyl]amine is relatively simple and can be carried out in a laboratory setting with moderate equipment and expertise.
科学的研究の応用
1,3-benzodioxol-5-yl[3-(benzyloxy)-4-methoxybenzyl]amine has been used in scientific research to investigate its potential therapeutic effects in treating various mental health disorders, including post-traumatic stress disorder (PTSD), anxiety, and depression. 1,3-benzodioxol-5-yl[3-(benzyloxy)-4-methoxybenzyl]amine has been found to produce a range of effects on the brain that may help individuals with these disorders to process and integrate traumatic experiences. 1,3-benzodioxol-5-yl[3-(benzyloxy)-4-methoxybenzyl]amine-assisted psychotherapy has been shown to be effective in reducing symptoms of PTSD in clinical trials.
特性
IUPAC Name |
N-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-1,3-benzodioxol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-24-19-9-7-17(11-21(19)25-14-16-5-3-2-4-6-16)13-23-18-8-10-20-22(12-18)27-15-26-20/h2-12,23H,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVPJJRMAXJNBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=CC3=C(C=C2)OCO3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-1,3-benzodioxol-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B5203875.png)
![ethyl 4-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5203876.png)
![ethyl 5-(3-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5203880.png)
![1-ethyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B5203887.png)


![8-ethoxy-4,4-dimethyl-5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5203917.png)

![N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5203928.png)
![1-{2-[2-(4-iodophenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5203934.png)
![1-[2-(1-adamantyl)ethoxy]-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B5203939.png)
![lithium 3-[(4-ethoxybenzoyl)amino]propanoate](/img/structure/B5203949.png)
![5-[3-bromo-5-ethoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5203950.png)
![2-[(4-fluorophenoxy)methyl]-4-(1-pyrrolidinylcarbonyl)-1,3-oxazole](/img/structure/B5203953.png)